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Compound of Interest

Compound Name: Pepluanin A

Cat. No.: B15145985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Pepluanin A, a

jatrophane diterpene isolated from Euphorbia peplus L. The information is compiled from

primary scientific literature and is intended to serve as a comprehensive resource for

researchers in natural product chemistry, medicinal chemistry, and drug development.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been crucial in determining the molecular formula of

Pepluanin A.

Table 1: Mass Spectrometry Data for Pepluanin A

Technique
Ionization
Mode

Mass Analyzer
m/z
(Observed)

Molecular
Formula

HRFABMS Positive Not Specified 822.3362 [M]⁺ C₄₃H₅₁NO₁₅

Data sourced from Corea et al., 2004, Journal of Medicinal Chemistry.[1]
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The structural elucidation of Pepluanin A was heavily reliant on one- and two-dimensional

nuclear magnetic resonance spectroscopy. The detailed ¹H and ¹³C NMR data, including

chemical shifts (δ) and coupling constants (J), are presented in the primary literature.

Table 2: ¹H NMR Spectroscopic Data for Pepluanin A

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Complete data

available in Corea et

al., 2004, Journal of

Medicinal Chemistry,

Tables 1 and 2.

Table 3: ¹³C NMR Spectroscopic Data for Pepluanin A

Position Chemical Shift (δ, ppm)

Complete data available in Corea et al., 2004,

Journal of Medicinal Chemistry, Tables 1 and 2.

Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic

analysis of Pepluanin A, as inferred from the available literature.

Isolation and Purification
Pepluanin A was isolated from the ethyl acetate (EtOAc) extract of Euphorbia peplus. The

purification process involved multiple chromatographic steps, including Medium-Pressure

Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) on

silica gel columns. A gradient elution system, typically with a hexane-EtOAc solvent system,

was utilized to afford the pure compound[1].

Mass Spectrometry
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High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to

determine the exact mass and molecular formula of Pepluanin A. The analysis of the

molecular ion peak provided critical information for the initial structural characterization[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments was conducted to elucidate the complex structure

of Pepluanin A. These experiments included:

¹H NMR: To determine the proton chemical shifts and coupling constants, providing

information about the electronic environment and connectivity of protons.

¹³C NMR: To identify the chemical shifts of all carbon atoms in the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same

spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is essential for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in the assignment of stereochemistry.

The combination of these NMR techniques allowed for the complete assignment of the planar

structure and the relative stereochemistry of Pepluanin A[1].

Workflow for Spectroscopic Analysis of Pepluanin A
The following diagram illustrates the general workflow from the natural source to the complete

structural elucidation of Pepluanin A using spectroscopic methods.
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Workflow for the isolation and spectroscopic analysis of Pepluanin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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